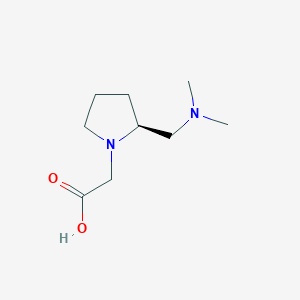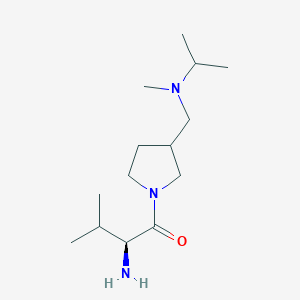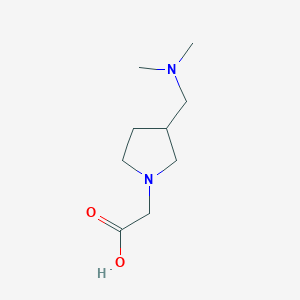
((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid: is a chiral compound with a pyrrolidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid typically involves the reaction of pyrrolidine derivatives with dimethylamine and acetic acid under controlled conditions. The reaction may require catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group may be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: ((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways and its interactions with various biomolecules.
Medicine: Medicinal chemistry applications include the development of new drugs and therapeutic agents. The compound’s chiral nature makes it valuable in the design of enantiomerically pure drugs.
Industry: Industrial applications involve its use in the synthesis of specialty chemicals and as an intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of ((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved include modulation of enzymatic activity and alteration of cellular signaling processes.
Comparación Con Compuestos Similares
- ((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-propionic acid
- ((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-butyric acid
Uniqueness: ((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid is unique due to its specific structural configuration and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. Its chiral nature also sets it apart from other similar compounds, making it valuable in enantioselective synthesis and drug development.
Propiedades
IUPAC Name |
2-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10(2)6-8-4-3-5-11(8)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJLZTXGKQRQQF-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCN1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7923506.png)
![(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7923524.png)
![(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one](/img/structure/B7923528.png)

![3-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7923546.png)
![(S)-2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7923555.png)
![(S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7923562.png)
![2-[(3S)-3-(dimethylamino)pyrrolidin-1-ium-1-yl]acetate](/img/structure/B7923582.png)

![[3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7923598.png)
![[(S)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7923603.png)
![{2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B7923605.png)
![{(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B7923607.png)
![{3-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B7923612.png)
